1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol
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Overview
Description
1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol is a chemical compound with the molecular formula C9H19NO2 It is characterized by the presence of an oxane ring substituted with an aminomethyl group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol typically involves the reaction of oxane derivatives with aminomethyl and propanol groups under controlled conditions. One common method involves the use of oxane-3-carboxylic acid, which is reacted with aminomethyl and propanol derivatives in the presence of a catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxane derivatives, alcohols, amines, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the oxane ring provides structural stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Dimethylamino-1-propanol: This compound has a similar structure but with a dimethylamino group instead of an aminomethyl group.
1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol: Another similar compound with a piperidine ring instead of an oxane ring
Uniqueness
1-[3-(Aminomethyl)oxan-3-yl]propan-1-ol is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
1-[3-(aminomethyl)oxan-3-yl]propan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-2-8(11)9(6-10)4-3-5-12-7-9/h8,11H,2-7,10H2,1H3 |
InChI Key |
VXUTUBPNTSQZNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1(CCCOC1)CN)O |
Origin of Product |
United States |
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